molecular formula C14H16ClNO B13771106 2-Chloro-N-(1,2,3,5,6,7-hexahydro-s-indacen-1-yl)acetamide CAS No. 75463-39-7

2-Chloro-N-(1,2,3,5,6,7-hexahydro-s-indacen-1-yl)acetamide

Cat. No.: B13771106
CAS No.: 75463-39-7
M. Wt: 249.73 g/mol
InChI Key: CSQLKECBJSJIKI-UHFFFAOYSA-N
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Description

ACETAMIDE,2-CHLORO-N-(1,2,3,5,6,7-HEXAHYDRO-S-INDACEN-1-YL)- is a chlorinated organic compound with a complex structure

Preparation Methods

The synthesis of ACETAMIDE,2-CHLORO-N-(1,2,3,5,6,7-HEXAHYDRO-S-INDACEN-1-YL)- typically involves the ammonolysis of esters of chloroacetic acid. The reaction can be represented as follows:

ClCH2CO2CH3+NH3ClCH2C(O)NH2+CH3OH\text{ClCH}_2\text{CO}_2\text{CH}_3 + \text{NH}_3 \rightarrow \text{ClCH}_2\text{C(O)NH}_2 + \text{CH}_3\text{OH} ClCH2​CO2​CH3​+NH3​→ClCH2​C(O)NH2​+CH3​OH

This method is widely used in industrial production due to its efficiency and cost-effectiveness .

Chemical Reactions Analysis

ACETAMIDE,2-CHLORO-N-(1,2,3,5,6,7-HEXAHYDRO-S-INDACEN-1-YL)- undergoes various chemical reactions, including:

Scientific Research Applications

ACETAMIDE,2-CHLORO-N-(1,2,3,5,6,7-HEXAHYDRO-S-INDACEN-1-YL)- has several scientific research applications:

Mechanism of Action

The mechanism of action of ACETAMIDE,2-CHLORO-N-(1,2,3,5,6,7-HEXAHYDRO-S-INDACEN-1-YL)- involves its interaction with specific molecular targets and pathways. It can form hydrogen bonds and other interactions with biological molecules, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

ACETAMIDE,2-CHLORO-N-(1,2,3,5,6,7-HEXAHYDRO-S-INDACEN-1-YL)- can be compared with other similar compounds, such as:

Properties

CAS No.

75463-39-7

Molecular Formula

C14H16ClNO

Molecular Weight

249.73 g/mol

IUPAC Name

2-chloro-N-(1,2,3,5,6,7-hexahydro-s-indacen-1-yl)acetamide

InChI

InChI=1S/C14H16ClNO/c15-8-14(17)16-13-5-4-11-6-9-2-1-3-10(9)7-12(11)13/h6-7,13H,1-5,8H2,(H,16,17)

InChI Key

CSQLKECBJSJIKI-UHFFFAOYSA-N

Canonical SMILES

C1CC2=CC3=C(C=C2C1)C(CC3)NC(=O)CCl

Origin of Product

United States

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